N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The quinazolinone core can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazolinone to dihydroquinazoline.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetraazolylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce dihydroquinazoline compounds .
Scientific Research Applications
N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes and receptors, modulating their activity. The tetraazolylmethyl group may enhance the compound’s binding affinity and specificity. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 4-hydroxy-2-quinolones
- Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate
Uniqueness
N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H25N7O2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[2-(4-oxoquinazolin-3-yl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C20H25N7O2/c28-18(12-20(8-4-1-5-9-20)13-27-15-23-24-25-27)21-10-11-26-14-22-17-7-3-2-6-16(17)19(26)29/h2-3,6-7,14-15H,1,4-5,8-13H2,(H,21,28) |
InChI Key |
HBNASDLBKHKEQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCCN2C=NC3=CC=CC=C3C2=O)CN4C=NN=N4 |
Origin of Product |
United States |
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